molecular formula C10H12ClNO B2710838 1-Benzoylcyclopropan-1-amine hydrochloride CAS No. 2138130-93-3

1-Benzoylcyclopropan-1-amine hydrochloride

Cat. No.: B2710838
CAS No.: 2138130-93-3
M. Wt: 197.66
InChI Key: YRATUQRACWWIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClNO It is a derivative of cyclopropane, featuring a benzoyl group attached to the cyclopropane ring and an amine group, which is protonated to form the hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Benzoylcyclopropanone or benzoylcyclopropanoic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of 1-Benzoylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity to target molecules .

Comparison with Similar Compounds

    1-Benzoylcyclopropane: Lacks the amine group, making it less reactive in certain chemical reactions.

    Cyclopropanamine: Lacks the benzoyl group, resulting in different biological activities.

    Benzoylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an amine group, leading to different chemical properties.

Uniqueness: 1-Benzoylcyclopropan-1-amine hydrochloride is unique due to the presence of both the benzoyl and amine groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1-aminocyclopropyl)-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c11-10(6-7-10)9(12)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRATUQRACWWIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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